![molecular formula C20H18N2O4S B5579838 2-methoxy-5-[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]benzyl acetate](/img/structure/B5579838.png)
2-methoxy-5-[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]benzyl acetate
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Description
This compound belongs to a class of organic molecules characterized by their complex structures, involving multiple functional groups and heterocyclic components. Such molecules are often explored for their potential in drug discovery, catalysis, and material science due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of related molecules typically involves multi-step organic reactions, including cyclocondensation, substitution, and addition reactions. For instance, a series of iminothiazolidin-4-one acetate derivatives, which share structural similarities with the target compound, were synthesized through cyclocondensation of 1-aroyl-3-aroylthioureas with dimethylacetylene dicarboxylate in methanol at room temperature, yielding excellent yields. These processes underscore the complexity and precision required in synthesizing such intricate molecules (Ali et al., 2012).
Molecular Structure Analysis
Molecular modeling and crystallography play a crucial role in elucidating the structure of complex organic compounds. For related compounds, X-ray crystallography confirmed the molecular structures, providing insights into their three-dimensional configurations, which is essential for understanding their reactivity and interaction with biological targets. The detailed molecular structure aids in predicting the compound's behavior in various chemical reactions and its interaction with other molecules (Ali et al., 2012).
Chemical Reactions and Properties
The reactivity of such compounds often involves interactions with enzymes or other chemical agents, leading to potential applications as inhibitors or catalysts. For example, certain derivatives exhibit inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications, demonstrating the therapeutic potential of these molecules (Ali et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[2-methoxy-5-[(Z)-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenyl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-13(23)26-12-15-10-14(8-9-18(15)25-2)11-17-19(24)22(20(27)21-17)16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H,21,27)/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFKWKJPQPRJRC-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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